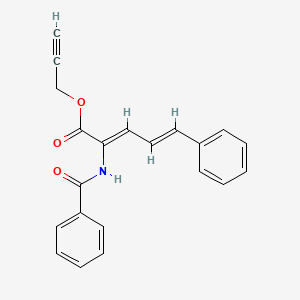
2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various targets in the body such as enzymes, receptors, and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer progression.
Biochemical and Physiological Effects:
2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been found to exhibit significant biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix and play a crucial role in cancer progression. The compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its high purity, good stability, and significant biological activities. However, the limitations include its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For research include investigating its potential applications in the treatment of other diseases, exploring its potential as a lead compound for the development of novel anti-cancer agents, and studying its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the condensation of ethyl 4-oxo-2-butenoate and 2-mercaptoaniline followed by the reaction with 4-ethoxybenzaldehyde in the presence of acetic acid. The resulting product is then subjected to cyclization using sodium ethoxide to obtain the final compound. This synthesis method has been reported to yield the compound in good yields and with high purity.
Applications De Recherche Scientifique
2-(allylthio)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-9-22-17-15(11-18)14(10-16(20)19-17)12-5-7-13(8-6-12)21-4-2/h3,5-8,14H,1,4,9-10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQSOXVRBMCMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)